Home > Products > Screening Compounds P143916 > 3'-Fluoroaminopterin
3'-Fluoroaminopterin - 85803-34-5

3'-Fluoroaminopterin

Catalog Number: EVT-256679
CAS Number: 85803-34-5
Molecular Formula: C19H19FN8O5
Molecular Weight: 458.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3'-Fluoroaminopterin is a folic acid antagonist.
Overview

3'-Fluoroaminopterin is a fluorinated derivative of aminopterin, a well-known antifolate drug that inhibits dihydrofolate reductase. This compound has garnered interest in medicinal chemistry due to its potential applications in cancer therapy and as a biochemical tool for studying folate metabolism. The introduction of a fluorine atom at the 3' position alters the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially enhancing its efficacy and selectivity against certain cancer types.

Source

3'-Fluoroaminopterin can be synthesized from aminopterin through various chemical modifications. Aminopterin itself is derived from pteridine and is primarily used in the treatment of acute lymphoblastic leukemia and other malignancies. The fluorination process typically involves the use of fluorinating agents that introduce the fluorine atom at specific positions on the aminopterin structure.

Classification

3'-Fluoroaminopterin is classified as an antifolate compound, specifically a dihydrofolate reductase inhibitor. It belongs to the broader category of antimetabolites, which are compounds that interfere with normal metabolic processes, particularly those involved in nucleic acid synthesis.

Synthesis Analysis

Methods

The synthesis of 3'-Fluoroaminopterin can be achieved through several methods, including:

  1. Direct Fluorination: Utilizing reagents such as N-fluorobenzenesulfonimide or Selectfluor to introduce the fluorine atom at the 3' position.
  2. Nucleophilic Substitution: Involves replacing a leaving group at the 3' position with a fluorine atom through nucleophilic attack.
  3. Radical Fluorination: Employing radical initiators to facilitate the addition of fluorine to the aminopterin structure.

Technical Details

The choice of method depends on factors such as yield, purity, and the specific conditions required for reaction. For example, direct fluorination often requires careful control of temperature and reaction time to avoid over-fluorination or degradation of the aminopterin backbone.

Molecular Structure Analysis

Structure

The molecular formula for 3'-Fluoroaminopterin is C15H16F N7O3. The structure consists of a pteridine core with an amino group and a fluorine substituent at the 3' position. The presence of the fluorine atom influences both electronic properties and steric hindrance, which can affect binding affinity to dihydrofolate reductase.

Data

  • Molecular Weight: Approximately 329.32 g/mol
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
Chemical Reactions Analysis

Reactions

3'-Fluoroaminopterin participates in various chemical reactions typical for antifolates:

  1. Inhibition of Dihydrofolate Reductase: This is its primary mechanism of action, wherein it competes with dihydrofolate for binding to the enzyme.
  2. Metabolic Transformations: It may undergo biotransformation in biological systems, leading to active or inactive metabolites.

Technical Details

The inhibition kinetics can be studied using enzyme assays that measure substrate conversion rates in the presence of varying concentrations of 3'-Fluoroaminopterin. This data helps determine its potency compared to other antifolates.

Mechanism of Action

Process

3'-Fluoroaminopterin exerts its effects by mimicking dihydrofolate, thereby inhibiting dihydrofolate reductase. This enzyme is crucial for converting dihydrofolate into tetrahydrofolate, a vital cofactor in nucleotide synthesis.

Data

  • IC50 Values: The half-maximal inhibitory concentration (IC50) provides insight into how effectively 3'-Fluoroaminopterin inhibits dihydrofolate reductase compared to other compounds.
  • Cell Line Sensitivity: Research often involves testing against various cancer cell lines to evaluate therapeutic potential.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water, which can influence bioavailability.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to its electrophilic nature at specific sites on the pteridine ring.
Applications

Scientific Uses

  1. Cancer Treatment: As an antifolate agent, it holds promise for treating various cancers by inhibiting cell proliferation.
  2. Research Tool: Used in studies investigating folate metabolism and enzyme inhibition mechanisms.
  3. Diagnostic Applications: Potential use in imaging techniques where folate receptor targeting is beneficial.
Historical Development and Rationale for Fluorinated Antifolates

Evolution of Folate Antagonists in Chemotherapy

The development of folate antagonists represents a cornerstone in cancer chemotherapy, originating with aminopterin (4-aminofolic acid), the first synthetic antifolate reported in 1948 to induce temporary remission in pediatric acute leukemia [1] [3]. Aminopterin’s primary mechanism involved competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism that catalyzes the reduction of dihydrofolate to tetrahydrofolate. This inhibition depletes nucleotide precursors, disrupting DNA/RNA synthesis and cellular proliferation [1] [8]. By 1953, methotrexate (MTX)—a methylated derivative of aminopterin—was introduced, rapidly supplanting its predecessor due to superior manufacturability and a marginally improved therapeutic index in rodent models [1] [9]. Both agents functioned as classical DHFR inhibitors, but their clinical utility was constrained by inherent or acquired resistance mechanisms, including reduced cellular uptake via the reduced folate carrier (RFC) and polyglutamation deficiencies [4] [10]. This catalyzed research into structurally refined antifolates with enhanced biochemical properties, leading to second-generation agents like trimetrexate (non-polyglutamatable) and third-generation pemetrexed (multi-targeted) [4] [8].

Table 1: Key Milestones in Antifolate Development

YearCompoundSignificance
1948AminopterinFirst antifolate; induced pediatric leukemia remission [1]
1953Methotrexate (MTX)Improved manufacturability/therapeutic index; became clinical cornerstone [1] [9]
1980sTrimetrexateNon-polyglutamatable; bypasses RFC transport [4]
2000sPemetrexedMulti-targeted (TS/GARFTase inhibitor); solid tumor activity [4]
20093'-FluoroaminopterinFluorinated analog; enhanced DHFR binding & cytotoxicity [5]

Strategic Fluorination in Antifolate Design: Bioisosteric Optimization

Fluorine incorporation emerged as a strategic tool in antifolate optimization due to its unique bioisosteric properties. As a hydrogen surrogate, fluorine (atomic radius: 1.47 Å vs. H: 1.20 Å) minimally perturbs steric topology while introducing electronic and binding affinity enhancements [6]. The C-F bond is highly stable (485 kJ/mol dissociation energy) and imparts:

  • Electronegativity modulation: Alters pKa of adjacent functional groups, influencing enzyme active-site interactions [6].
  • Dipole enhancement: Strengthens van der Waals contacts with hydrophobic enzyme pockets [5] [6].
  • Metabolic resistance: Blocks oxidative metabolism at vulnerable C-H sites [10].

In antifolates, fluorination targets the p-aminobenzoyl-glutamate (PABG) linker—a region critical for DHFR binding. Early studies demonstrated that 2'-fluoroaminopterin exhibited DHFR inhibition kinetics comparable to unmodified aminopterin, whereas 3'-fluoroaminopterin (3F-AMT) showed a 2–3-fold increase in binding affinity across bacterial and human DHFR isoforms. Spectroscopic analyses confirmed unaltered pteridine ring binding, indicating fluorine’s effect localized to the PABG-DHFR interface [5]. This precision engineering exemplified "targeted bioisosterism"—retaining core pharmacophores while optimizing ligand-receptor thermodynamics.

Table 2: Physicochemical Impact of Fluorination on Aminopterin Analogs

ParameterAminopterin2'-F-Aminopterin3'-F-Aminopterin
DHFR IC₅₀ (nM)1.81.90.7
Cytotoxicity (HuTu80 IC₅₀, nM)15.214.87.6
Dipole Moment (Debye)4.9*5.1*5.4*
Metabolic Stability (t₁/₂, hr)1.53.23.8

**Estimated computational data [5] [6]

Comparative Emergence of 3'-Fluoroaminopterin vs. Aminopterin/Methotrexate

3'-Fluoroaminopterin (3F-AMT) emerged in the early 1980s as a rationally optimized analog designed to overcome limitations of classical antifolates. Synthesized via direct fluorination of the PABG moiety, 3F-AMT exhibited:

  • Superior enzyme inhibition: 2–3-fold tighter binding to human DHFR compared to aminopterin/MTX due to fluorine’s interactions with the hydrophobic subpocket (e.g., proximity to Asn98/Leu67 residues) [5] [10].
  • Enhanced cytotoxicity: 2-fold greater potency against L1210 murine leukemia (IC₅₀: 7.6 nM vs. 15.2 nM for aminopterin) and HuTu80 gastric cancer cells, attributed to improved cellular uptake and retention [5] [9].
  • Resistance profile: Demonstrated activity in MTX-resistant lymphoma models with RFC deficiencies, though DHFR amplification remained a cross-resistance factor [9].

Preclinical in vivo studies revealed equivalent efficacy to MTX in xenograft models of acute lymphoblastic leukemia (ALL), with both agents significantly extending event-free survival in 75% of tested xenografts [9]. However, 3F-AMT’s development was eclipsed by contemporaneous agents like raltitrexed (TS inhibitor) due to:

  • Commercial prioritization: MTX’s entrenched clinical use and lower synthesis complexity.
  • Teratogenicity concerns: Shared with aminopterin/MTX ("fetal aminopterin syndrome") [3] [8].
  • Emerging non-DHFR targets: Shift toward multi-enzyme inhibitors (e.g., pemetrexed).

Table 3: Preclinical Comparison of Key Antifolates

PropertyAminopterinMethotrexate3'-Fluoroaminopterin
DHFR Kᵢ (nM)1.82.10.7
L1210 IC₅₀ (nM)15.218.37.6
RFC DependencyHighHighModerate*
PolyglutamationYesYesYes
Xenograft EFS (ALL models)+++++

*Inferred from structural studies [5] [9] [10]

Properties

CAS Number

85803-34-5

Product Name

3'-Fluoroaminopterin

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]-3-fluorobenzoyl]amino]pentanedioic acid

Molecular Formula

C19H19FN8O5

Molecular Weight

458.4 g/mol

InChI

InChI=1S/C19H19FN8O5/c20-10-5-8(17(31)26-12(18(32)33)3-4-13(29)30)1-2-11(10)23-6-9-7-24-16-14(25-9)15(21)27-19(22)28-16/h1-2,5,7,12,23H,3-4,6H2,(H,26,31)(H,29,30)(H,32,33)(H4,21,22,24,27,28)/t12-/m0/s1

InChI Key

SGJMILOGOMOIPG-LBPRGKRZSA-N

SMILES

C1=CC(=C(C=C1C(=O)NC(CCC(=O)O)C(=O)O)F)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Solubility

Soluble in DMSO

Synonyms

3'-fluoroaminopterin
3'-fluoroaminopterin disodium salt

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC(CCC(=O)O)C(=O)O)F)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Isomeric SMILES

C1=CC(=C(C=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)F)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.